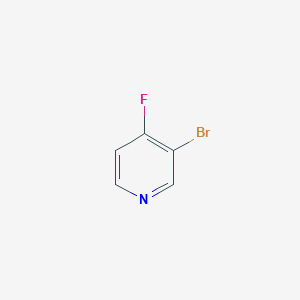

3-Bromo-4-fluoropiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogen-rich pyridines, including derivatives similar to 3-bromo-4-fluoropyridine, often involves halogen dance reactions. These methodologies allow for the introduction of various halogens into the pyridine ring, enabling the creation of highly functionalized compounds suitable for further chemical manipulations (Wu et al., 2022). Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines demonstrates the utility of 3-bromo-4-fluoropyridine derivatives in palladium-catalyzed reactions, showcasing their versatility in synthesizing fluorinated pharmaceutical compounds (Pauton et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 3-bromo-4-fluoropyridine, can be elucidated through density functional methods. These studies reveal the vibrational spectra and molecular geometry, contributing to a better understanding of their chemical reactivity and potential interactions in complex systems (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

3-Bromo-4-fluoropyridine serves as a key intermediate in various chemical reactions. Its functional groups allow for selective transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of structurally diverse compounds. For instance, the chemoselective amination of halogenated pyridines demonstrates how the presence of bromo and fluoro groups influences reactivity, offering pathways to selectively modify the pyridine core (Stroup et al., 2007).

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

3-Bromo-4-fluoropiridina: es un intermedio valioso en la síntesis farmacéutica. Se utiliza en la preparación de varios compuestos biológicamente activos, incluidas las pirrolo[2,3-d]pirimidinas y las pirido[2,3-d]pirimidinas . Estos compuestos han mostrado potencial como inhibidores de la cinasa de adhesión focal (FAK), que juega un papel crucial en la metástasis del cáncer y otras enfermedades.

Síntesis orgánica

En química orgánica, This compound sirve como un bloque de construcción versátil. Se emplea en la construcción de moléculas complejas a través de reacciones como la sustitución nucleofílica y las reacciones de acoplamiento. Su presencia en una molécula puede alterar significativamente las propiedades químicas, como la reactividad y la estabilidad, convirtiéndola en un compuesto de elección para el desarrollo de nuevas rutas sintéticas .

Química agrícola

La introducción de átomos de flúor en las estructuras de plomo es una modificación común en el desarrollo de nuevos productos agrícolas. This compound se puede utilizar para sintetizar piridinas fluoradas, que se incorporan a los productos químicos agrícolas para mejorar sus propiedades físicas, biológicas y ambientales .

Radiofármacos

Las piridinas fluoradas, sintetizadas utilizando compuestos como This compound, son de especial interés en la investigación médica. Se utilizan para crear piridinas sustituidas con F-18, que son posibles agentes de imagen en tomografías por emisión de positrones (PET) para el diagnóstico del cáncer y otras enfermedades .

Ciencia de los materiales

This compound: también es significativa en la ciencia de los materiales. Se puede utilizar para crear nuevos materiales con propiedades únicas, como una mayor resistencia a la degradación o características electrónicas mejoradas. Estos materiales encuentran aplicaciones en diversas industrias, desde la electrónica hasta los recubrimientos .

Química industrial

En aplicaciones industriales, This compound se utiliza como intermedio para la síntesis de entidades químicas más complejas. Su papel en la producción a gran escala de materiales y productos químicos es fundamental debido a su reactividad y la capacidad de introducir flúor en varios marcos moleculares .

Mecanismo De Acción

Target of Action

3-Bromo-4-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3-Bromo-4-fluoropyridine might interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.

Result of Action

Given the general properties of fluoropyridines, it can be inferred that 3-bromo-4-fluoropyridine may have unique effects due to the presence of the strong electron-withdrawing substituents in the aromatic ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-fluoropyridine.

This compound, like other fluoropyridines, has the potential to be a valuable tool in the synthesis of various biologically active compounds .

Propiedades

IUPAC Name |

3-bromo-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYADCLPLQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376443 | |

| Record name | 3-bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116922-60-2 | |

| Record name | 3-bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

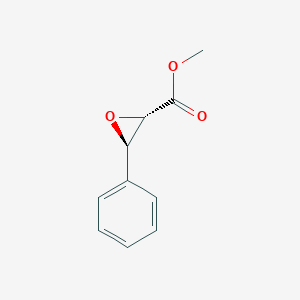

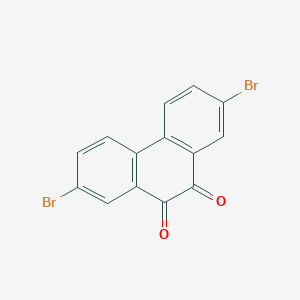

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

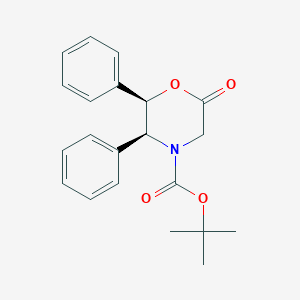

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)